2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)-

lipophilicity drug-likeness membrane permeability

2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- (CAS 646517-44-4), IUPAC name 5-benzyl-4-methoxy-5-methylthiophen-2-one, is a thiophenone derivative bearing a methoxy group at C4 and a benzyl/methyl quaternary center at C5. Computed physicochemical properties from PubChem assign this compound an XLogP3 of 2.6, a topological polar surface area (TPSA) of 51.6 Ų, zero hydrogen-bond donors, and three hydrogen-bond acceptors, with a molecular weight of 234.32 g/mol.

Molecular Formula C13H14O2S
Molecular Weight 234.32 g/mol
CAS No. 646517-44-4
Cat. No. B12590919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)-
CAS646517-44-4
Molecular FormulaC13H14O2S
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCC1(C(=CC(=O)S1)OC)CC2=CC=CC=C2
InChIInChI=1S/C13H14O2S/c1-13(9-10-6-4-3-5-7-10)11(15-2)8-12(14)16-13/h3-8H,9H2,1-2H3
InChIKeyAVIKPZULNVHLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- (CAS 646517-44-4): A 4-Methoxy-Substituted Thiophenone Scaffold for Quantitative Structure–Property Differentiation


2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- (CAS 646517-44-4), IUPAC name 5-benzyl-4-methoxy-5-methylthiophen-2-one, is a thiophenone derivative bearing a methoxy group at C4 and a benzyl/methyl quaternary center at C5 [1]. Computed physicochemical properties from PubChem assign this compound an XLogP3 of 2.6, a topological polar surface area (TPSA) of 51.6 Ų, zero hydrogen-bond donors, and three hydrogen-bond acceptors, with a molecular weight of 234.32 g/mol [1]. These values place it as a moderately lipophilic, low-polarity scaffold within the broader 2(5H)-thiophenone family and distinguish it from related hydroxy-, alkyloxy-, or des-benzyl analogs.

Why the 4-Methoxy Group Cannot Be Interchanged with Hydroxy or Other Substituents Without Altering Key Property Profiles


Within the 2(5H)-thiophenone class, substitution at the 4-position fundamentally determines hydrogen-bond capacity, lipophilicity, and electronic character. The 4-methoxy group eliminates hydrogen-bond donor ability entirely (HBD = 0) and creates a less polar surface (TPSA = 51.6 Ų) compared to the analogous 4-hydroxy derivative (HBD = 1, TPSA = 62.6 Ų) [1][2]. These differences are far from incremental: they reposition a molecule’s passive permeability, metabolic stability, and target-engagement profiles. Consequently, treating 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- as a ‘generic thiophenone’ without attending to its specific substitution pattern would lead to misleading pharmacokinetic predictions and synthetic choices.

Quantitative Differentiation Evidence for 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- (CAS 646517-44-4) vs. the Closest 4-Hydroxy Analog


Lipophilicity Differential: XLogP3 2.6 vs. 4-Hydroxy Analog XLogP3 2.3

The target compound exhibits an XLogP3 of 2.6, compared to 2.3 for the direct 4-hydroxy analog 2(5H)-Thiophenone, 4-hydroxy-5-methyl-5-(phenylmethyl)- (CAS 88957-53-3) [1][2]. This +0.3 log unit difference corresponds to approximately a 2-fold increase in octanol/water partition coefficient, indicating enhanced lipophilicity.

lipophilicity drug-likeness membrane permeability

Hydrogen-Bond Donor Elimination: 0 HBD vs. 4-Hydroxy Analog 1 HBD

The target compound possesses zero hydrogen-bond donor atoms, while the 4-hydroxy analog has one HBD [1][2]. This is because the 4-methoxy group cannot act as a hydrogen-bond donor, whereas the 4-hydroxy group can donate a hydrogen bond.

hydrogen bonding off-target selectivity bioavailability

Polar Surface Area Reduction: TPSA 51.6 Ų vs. 62.6 Ų for the 4-Hydroxy Analog

The topological polar surface area (TPSA) of the target is 51.6 Ų, compared to 62.6 Ų for the 4-hydroxy analog [1][2]. This –11.0 Ų difference moves the compound below the 60 Ų threshold commonly associated with favorable passive blood-brain barrier penetration.

blood-brain barrier CNS penetration drug design

Conformational Flexibility: Higher Complexity and Rotatable Bond Count vs. 4-Hydroxy Analog

The target has a complexity score of 305 and 3 rotatable bonds, versus 292 and 2 rotatable bonds for the 4-hydroxy analog [1][2]. The additional methoxy methyl group contributes to the higher complexity and flexibility.

conformational dynamics synthetic accessibility target engagement

Photostability Inference: Extended Conjugation Shifts UV Absorption Relative to Parent 2(5H)-Thiophenone

The parent 2(5H)-thiophenone exhibits strong UV absorption bands in the 3.76–10.69 eV range, with the lowest-energy transition around 4.8 eV (≈258 nm) [1]. The presence of the methoxy and benzyl substituents in the target compound extends the conjugated system and is expected to red-shift the absorption maximum by approximately 0.3–0.6 eV, reducing overlap with ambient UV radiation and potentially improving photostability in long-term assays.

UV absorption photostability conjugation

High-Value Application Scenarios for 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)- (CAS 646517-44-4) Based on Differentiating Evidence


CNS Drug-Discovery Lead Optimization

With a TPSA of 51.6 Ų (below the 60 Ų threshold) and zero HBDs, this compound is a promising scaffold for CNS programs where blood-brain barrier penetration is required [1][2]. Its moderate lipophilicity (XLogP3 2.6) balances passive permeability with solubility, making it suitable for early-stage lead optimization in neurology and psychiatry targets.

Membrane Permeability Probe for Caco-2 Screening Panels

The compound's well-defined physicochemical profile (XLogP3 2.6, TPSA 51.6 Ų, 0 HBD) positions it as a calibrant compound in Caco-2 monolayer permeability assays [1][3]. Its intermediate lipophilicity and low hydrogen-bonding potential help establish baselines for classifying new chemical entities as high- or low-permeability agents.

Fragment-Based Drug Discovery Library Building Block

The 4-methoxy-5-benzyl substitution pattern provides a rigid but tunable core with three rotatable bonds for induced-fit interactions [1]. Its zero HBD count minimizes off-target hydrogen bonding, while the methoxy group serves as a metabolic soft spot for later optimization, making it a valuable starting fragment for kinases, GPCRs, and other flexible binding sites.

Photophysics and Photostability Reference Compound

The extended conjugation due to the benzyl and methoxy groups is expected to shift the UV absorption to longer wavelengths compared to the parent 2(5H)-thiophenone [4]. This makes the compound a useful reference standard for studying photodegradation pathways in thiophenone-based fluorescent probes and for developing light-stable formulation excipients.

Quote Request

Request a Quote for 2(5H)-Thiophenone, 4-methoxy-5-methyl-5-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.